molecular formula C9H15NO5S B1443124 tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate CAS No. 1108658-38-3

tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

Cat. No.: B1443124
CAS No.: 1108658-38-3
M. Wt: 249.29 g/mol
InChI Key: SHRAAPJUZKMNEU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is a high-purity chemical compound with the molecular formula C9H15NO5S and a molecular weight of 249.29 g/mol . This reagent features a tert-butoxycarbonyl (Boc) protected sulfonamide group and a reactive formyl moiety on a cyclopropane ring, making it a valuable synthetic intermediate for constructing complex molecules. Its primary research application is as a specialized building block in organic synthesis, particularly in the development of pharmaceutical compounds and novel chemical entities. The reactive aldehyde (formyl) group is amenable to further transformations such as condensation and nucleophilic addition, while the sulfonyl carbamate group can serve as a key functionality in medicinal chemistry. Compounds within this class are frequently utilized in the synthesis of active pharmaceutical ingredients and as key intermediates for tyrosine kinase inhibitors and other biologically active molecules . The Boc protecting group can be readily removed under mild acidic conditions to reveal the free amine, enabling further functionalization . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(1-formylcyclopropyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO5S/c1-8(2,3)15-7(12)10-16(13,14)9(6-11)4-5-9/h6H,4-5H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRAAPJUZKMNEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Procedure

Step Reaction Type Reagents and Conditions Notes on Optimization
1 Cyclopropanation Alkene + Carbene/Carbenoid (e.g., Simmons-Smith reagent) Control temperature and stoichiometry for ring selectivity and yield
2 Formylation Vilsmeier-Haack reagent (POCl₃ + DMF) Low temperature (0–5°C) to avoid side reactions; use anhydrous solvents
3 Sulfonylation 1-formylcyclopropanesulfonyl chloride + base (e.g., DIEA) + DMAP catalyst in anhydrous THF Maintain inert atmosphere; slow addition to control exotherm
4 Carbamate Formation Reaction with tert-butyl isocyanate or Boc anhydride in DCM with base (e.g., DIEA) Use dry solvents; monitor reaction by TLC/HPLC

Experimental Notes and Optimization

  • Temperature Control: Sulfonylation and formylation steps are sensitive to temperature; maintaining low temperatures (0–5°C) reduces side reactions and improves selectivity.

  • Catalysis: Use of 4-dimethylaminopyridine (DMAP) as a catalyst enhances sulfonyl group transfer efficiency.

  • Purification: Flash chromatography with hexane/ethyl acetate gradients or recrystallization from tert-butyl methyl ether yields high-purity product.

  • Stoichiometry: Using 1.2 to 1.5 equivalents of sulfonyl chloride optimizes conversion without excess reagent waste.

  • Atmosphere: Conduct reactions under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation.

Analytical Characterization During Preparation

Analytical Technique Purpose Key Parameters Monitored
Nuclear Magnetic Resonance (NMR) Confirm structure and purity ^1H NMR: tert-butyl protons (~1.4 ppm), formyl proton (~8.1–8.3 ppm), cyclopropane ring protons (1.2–1.8 ppm); 2D NMR (COSY, HSQC) for stereochemistry
High-Performance Liquid Chromatography (HPLC) Purity assessment Use C18 column with acetonitrile/water + 0.1% formic acid; target purity >95%
Mass Spectrometry (MS) Molecular weight confirmation ESI-MS positive mode, expected [M+H]^+ at m/z ~318
Infrared Spectroscopy (IR) Functional group verification Sulfonyl asymmetric stretch (~1350 cm⁻¹), carbamate C=O stretch (~1700 cm⁻¹)

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Key Considerations Yield Impact Factors
1 Cyclopropanation Alkene + Carbene (e.g., Simmons-Smith) Control temperature, reagent purity Ring strain and stereochemistry
2 Formylation Vilsmeier-Haack (POCl₃ + DMF), 0–5°C Anhydrous conditions, slow addition Side reaction minimization
3 Sulfonylation Sulfonyl chloride + base + DMAP, THF, 0–5°C Inert atmosphere, catalyst use Stoichiometry, reaction time
4 Carbamate Formation tert-butyl isocyanate/Boc anhydride, DCM Dry solvents, base presence Purity and reaction completion

Research Findings and Industrial Notes

  • Industrial synthesis often employs continuous flow reactors to enhance control over reaction parameters, improving yield and purity.

  • Optimization studies emphasize the importance of maintaining anhydrous, inert conditions throughout to prevent hydrolysis and side reactions.

  • The multi-step synthesis is modular, allowing for variation in substituents for analog development in pharmaceutical research.

Chemical Reactions Analysis

tert-Butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate undergoes various chemical reactions:

Scientific Research Applications

Applications in Organic Synthesis

Tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate serves as a versatile reagent in various synthetic pathways:

  • Building Block for Complex Molecules : Its unique structure allows it to act as a precursor in the synthesis of more complex organic compounds.
  • Reactivity Studies : The compound's reactivity can be explored in various chemical transformations, including nucleophilic substitutions and cycloadditions.

Pharmaceutical Research Applications

The compound is also significant in pharmaceutical research due to its potential biological activity:

  • Pharmacodynamics and Pharmacokinetics Studies : Investigating how the compound interacts with biological systems can provide insights into its therapeutic potential.
  • Antibacterial Activity : Similar compounds have shown promise as antibacterial agents, suggesting that this compound may also possess similar properties.

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructure FeaturesUnique Characteristics
Tert-butyl (1-formylcyclopentyl)carbamateCyclopentane ringDifferent reactivity due to larger ring size
Tert-butyl N-propylsulfamoylcarbamatePropyl group instead of cyclopropaneVarying steric effects influencing biological activity
Tert-butyl (1-formylcyclopropanecarboxylic acidCarboxylic acid functionalityIncreased polarity affecting solubility and reactivity

Case Studies

Several studies have highlighted the applications of this compound in real-world scenarios:

  • Synthetic Pathway Development : Research demonstrated its use in developing novel synthetic pathways for creating complex pharmaceuticals, showcasing its utility as a building block.
  • Biological Interaction Studies : Investigations into its pharmacological properties revealed potential interactions with biological targets, indicating possible therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonyl group can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Comparisons:

Structural Complexity :

  • The main compound’s cyclopropane with formyl/sulfonyl groups contrasts with bicyclo derivatives (e.g., bicyclo[2.2.2]octane in ), which offer greater rigidity but lack sulfonyl functionality.
  • Hydroxycyclopentyl analogs (e.g., ) prioritize hydrogen bonding via -OH, whereas the sulfonyl group in the main compound enhances electrophilicity.

Synthetic Utility :

  • Azabicyclo derivatives (e.g., CAS 1932203-04-7 ) are chiral intermediates for asymmetric synthesis, while the azide-containing Block B () enables bioorthogonal click reactions.
  • The fluorophenyl cyclopropane () demonstrates aryl halide compatibility, useful in cross-coupling reactions.

Safety and Handling :

  • Only “tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate” has explicit GHS classification (), emphasizing the need for caution with halogenated aromatics.

Research Findings:

  • Functional Group Compatibility : The formyl group in bicyclo[2.2.2]octane derivatives () allows for Schiff base formation, while sulfonyl groups may enhance metabolic stability.
  • Stereochemical Impact : Hydroxycyclopentyl isomers () exhibit distinct solubility profiles, critical for pharmacokinetic optimization.

Biological Activity

tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate is a compound with significant potential in organic synthesis and pharmaceutical research. Its unique structure, featuring a tert-butyl group and a cyclopropyl ring, contributes to its stability and reactivity, which are crucial for various biological applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C₉H₁₅N₁O₅S
  • Molecular Weight : 249.28 g/mol
  • Structure : The compound includes a tert-butyl group that enhances solubility and stability, making it suitable for diverse chemical applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the cyclopropyl sulfonamide.
  • Protection of the amine group using the tert-butoxycarbonyl (Boc) strategy.
  • Subsequent reactions to introduce the formyl group.

This multi-step synthesis is essential to ensure the stability and reactivity required for biological testing.

Research indicates that compounds like this compound may interact with biological systems through various mechanisms, including:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptor sites that could lead to altered physiological responses.

Case Studies

A selection of studies has been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Activity :
    • A study investigated the antibacterial properties of related carbamate derivatives, revealing significant inhibitory effects against various bacterial strains. The structural similarities suggest that this compound may exhibit comparable activity .
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. Further research is needed to assess whether this compound has similar effects .
  • Pharmacokinetics :
    • Studies on related sulfonamide compounds indicate favorable absorption and distribution profiles. Understanding these parameters for this compound will be crucial for its development as a therapeutic agent .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

Compound NameStructureBiological ActivityNotes
Tert-butyl (1-formylcyclopentyl)carbamateStructureModerate antibacterial activitySimilar backbone
Tert-butyl N-propylsulfamoylcarbamateStructureAnticancer propertiesDifferent steric effects
Tert-butyl (1-formylcyclopropanecarboxylic acid)StructurePotentially higher polarity affecting solubilityContains carboxylic acid

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves sequential protection, sulfonylation, and cyclopropane functionalization. For example:

Boc Protection : Start with a cyclopropane amine precursor, followed by tert-butyl carbamate (Boc) protection under basic conditions (e.g., DCM, DIEA, Boc anhydride) .

Sulfonylation : React the Boc-protected amine with 1-formylcyclopropanesulfonyl chloride in anhydrous THF at 0–5°C to avoid side reactions. Use DMAP as a catalyst to enhance sulfonyl group transfer .

Purification : Isolate the product via flash chromatography (hexane/EtOAc gradient) or recrystallization (tert-butyl methyl ether).

  • Yield Optimization : Monitor reaction progress by TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and maintain inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound, and what critical parameters should be monitored during analysis?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl), formyl proton (δ ~8.1–8.3 ppm), and cyclopropane ring protons (δ ~1.2–1.8 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • HPLC-MS : Monitor purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid). ESI-MS in positive mode should show [M+H]+^+ at m/z ~318 (calculated for C11_{11}H19_{19}NO5_5S) .
  • IR Spectroscopy : Confirm sulfonyl (asymmetric stretch ~1350 cm1^{-1}) and carbamate (C=O stretch ~1700 cm1^{-1}) groups .

Q. What are the stability profiles of this compound under different storage conditions, and how should decomposition be mitigated?

  • Methodological Answer :

  • Thermal Stability : Store at –20°C under argon to prevent Boc deprotection. Decomposition occurs above 40°C (TGA data from analogous carbamates) .
  • Solvent Compatibility : Avoid protic solvents (e.g., MeOH, H2_2O) to minimize hydrolysis. Use anhydrous DCM or THF for long-term storage .
  • Light Sensitivity : Protect from UV light to prevent cyclopropane ring-opening reactions. Use amber vials and conduct stability tests under accelerated light exposure (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states. Key parameters include sulfonyl group electrophilicity (Mulliken charges) and cyclopropane ring strain (bond angle deviations).
  • Regioselectivity Prediction : Compare activation energies for attack at sulfonyl vs. formyl groups. Solvent effects (PCM model) and steric maps (VMD visualization) refine predictions .
  • Validation : Correlate computational results with experimental kinetics (e.g., competition experiments using substituted nucleophiles) .

Q. What experimental strategies can resolve contradictions in observed reaction outcomes when this compound is used in multi-step syntheses?

  • Methodological Answer :

  • Controlled Replicates : Repeat reactions under strictly anhydrous conditions to rule out hydrolysis artifacts.
  • Intermediate Trapping : Use quenching agents (e.g., D2_2O) to isolate intermediates for NMR or MS analysis.
  • Cross-Validation : Compare results from HPLC, GC-MS, and 19^{19}F NMR (if fluorinated analogs are used) to confirm product identity .
  • Case Study : If sulfonamide byproducts form, introduce scavengers (e.g., polymer-bound isocyanate) or adjust sulfonyl chloride stoichiometry .

Q. What are the mechanistic implications of stereochemical outcomes in this compound-mediated transformations, and how can they be experimentally validated?

  • Methodological Answer :

  • Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) or Mosher ester derivatization to determine enantiomeric excess.
  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} in deuterated solvents to identify rate-determining steps (e.g., cyclopropane ring-opening vs. sulfonyl transfer) .
  • Stereoelectronic Studies : Variable-temperature NMR and X-ray crystallography reveal conformational preferences (e.g., boat vs. chair transition states in ring-opening) .

Data Contradiction Analysis

  • Example : Conflicting reports on cyclopropane ring stability in acidic conditions.
    • Resolution : Perform pH-dependent stability assays (pH 2–7) with LC-MS monitoring. Analogous carbamates show decomposition at pH < 4 due to Boc cleavage .
    • Recommendation : Use buffered conditions (pH 5–6) during reactions involving protic media.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate
Reactant of Route 2
tert-butyl N-[(1-formylcyclopropyl)sulfonyl]carbamate

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